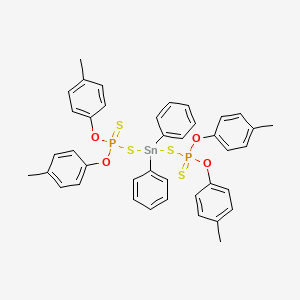
1,1,5,5-Tetrakis(4-methylphenoxy)-3,3-diphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,5,5-Tetrakis(4-methylphenoxy)-3,3-diphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane is a complex organophosphorus compound It features a unique structure with multiple phenoxy and phenyl groups, as well as sulfur and tin atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,5,5-Tetrakis(4-methylphenoxy)-3,3-diphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane typically involves the following steps:
Formation of the Core Structure: The core structure is synthesized by reacting appropriate phosphorus and tin precursors under controlled conditions.
Introduction of Phenoxy Groups: The phenoxy groups are introduced through nucleophilic substitution reactions, where 4-methylphenol reacts with the core structure.
Addition of Phenyl Groups: The phenyl groups are added via electrophilic aromatic substitution reactions.
Incorporation of Sulfur Atoms: Sulfur atoms are incorporated through thiolation reactions, using sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1,5,5-Tetrakis(4-methylphenoxy)-3,3-diphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different organophosphorus derivatives.
Substitution: The phenoxy and phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 1,1,5,5-Tetrakis(4-methylphenoxy)-3,3-diphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,5,5-Tetrakis(phenoxy)-3,3-diphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane
- 1,1,5,5-Tetrakis(4-chlorophenoxy)-3,3-diphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane
Uniqueness
1,1,5,5-Tetrakis(4-methylphenoxy)-3,3-diphenyl-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane is unique due to the presence of 4-methylphenoxy groups, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
118132-62-0 |
|---|---|
Fórmula molecular |
C40H38O4P2S4Sn |
Peso molecular |
891.7 g/mol |
Nombre IUPAC |
[bis(4-methylphenoxy)phosphinothioylsulfanyl-diphenylstannyl]sulfanyl-bis(4-methylphenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/2C14H15O2PS2.2C6H5.Sn/c2*1-11-3-7-13(8-4-11)15-17(18,19)16-14-9-5-12(2)6-10-14;2*1-2-4-6-5-3-1;/h2*3-10H,1-2H3,(H,18,19);2*1-5H;/q;;;;+2/p-2 |
Clave InChI |
DAGWCEQQBFJPKN-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)C)S[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)SP(=S)(OC5=CC=C(C=C5)C)OC6=CC=C(C=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)
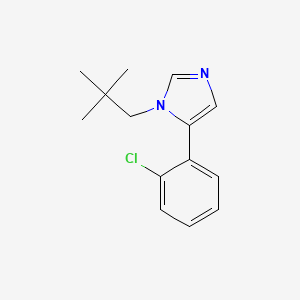
![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)
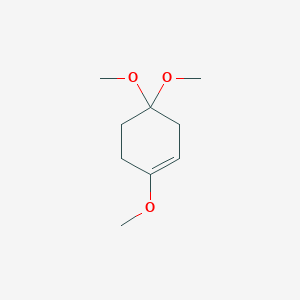
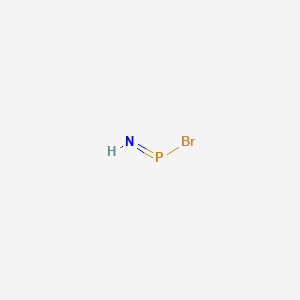
![1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14294498.png)
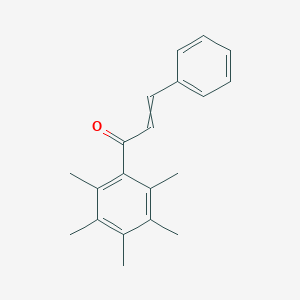

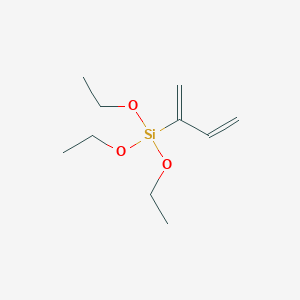
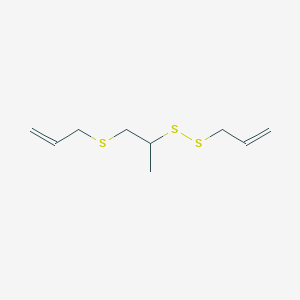
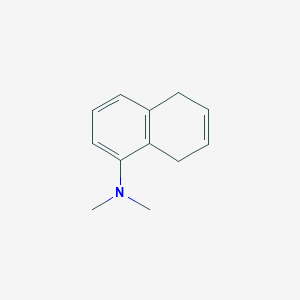
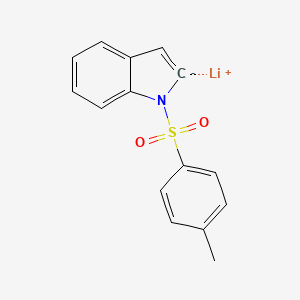
![Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]-](/img/structure/B14294540.png)
![1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14294545.png)
